molecular formula C23H20ClN3O3S2 B2497235 N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795412-75-7

N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2497235
CAS No.: 1795412-75-7
M. Wt: 486
InChI Key: QINXVNPXAKZMAD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine-based acetamide derivative characterized by a phenethyl substituent at position 3 of the pyrimidinone core and a 5-chloro-2-methoxyphenyl acetamide moiety. Its structure combines a thioether linkage and electron-modulating groups (Cl, OCH₃), which may influence pharmacokinetic properties such as lipophilicity, solubility, and target binding affinity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-30-19-8-7-16(24)13-18(19)25-20(28)14-32-23-26-17-10-12-31-21(17)22(29)27(23)11-9-15-5-3-2-4-6-15/h2-8,10,12-13H,9,11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINXVNPXAKZMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, also known as BS-9486, is a complex organic compound with potential applications in medicinal chemistry, particularly in oncology. This compound belongs to the class of thienopyrimidines, which are recognized for their diverse biological activities and structural complexity.

Chemical Structure and Properties

The molecular formula of this compound is C₂₃H₂₃ClN₂O₂S, with a molecular weight of approximately 463.93 g/mol. Its structure features a thieno[3,2-d]pyrimidine core and a chloro-substituted methoxyphenyl group, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. It is believed to interact with molecular targets such as EZH2, which is implicated in multiple cancer types. In vitro assays have demonstrated its potential as an anticancer agent by inhibiting specific enzymes involved in cancer progression .
  • Mechanism of Action : The compound's mechanism likely involves binding to receptors or enzymes that regulate tumor growth and metastasis. Understanding these interactions is crucial for developing targeted therapies .
  • Comparative Biological Activity : The compound shares structural similarities with other known biologically active compounds. For example:
Compound NameStructural FeaturesBiological Activity
TazemetostatThieno[3,2-d]pyrimidine coreEZH2 inhibitor
5-FluorouracilPyrimidine derivativeAnticancer agent
SorafenibMulti-target kinase inhibitorAntitumor activity

This comparison highlights the unique combination of functional groups in this compound that may enhance its efficacy compared to other agents .

Future Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further elucidation of its mode of action at the molecular level will be crucial for understanding its full therapeutic potential.
  • Optimization of Efficacy : Modifications to the compound's structure could enhance its biological activity or reduce potential toxicity.
  • Clinical Trials : Future clinical studies are needed to evaluate its safety and effectiveness in human subjects.

Scientific Research Applications

Structural Features

The compound features:

  • A chloro-substituted methoxyphenyl group.
  • A thieno[3,2-d]pyrimidine moiety linked via a thioether bond.

These structural characteristics are crucial for its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For example, studies have shown that compounds with thieno[3,2-d]pyrimidine frameworks demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL .

Anticancer Activity

Preliminary studies suggest that N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Case Study : In vitro tests showed selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity could be attributed to the compound's ability to target specific metabolic pathways involved in tumorigenesis .

Enzyme Inhibition

The compound may act as an inhibitor for enzymes that play critical roles in disease progression. Certain studies suggest that similar compounds can inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted on various thieno[3,2-d]pyrimidine derivatives demonstrated their effectiveness against a range of bacterial strains. The results indicated that structural modifications could enhance antimicrobial potency .

Study 2: Cytotoxicity Assessment

In a comparative analysis of cytotoxic effects on cancer cell lines, N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-y)thio)acetamide showed promising results against breast and lung cancer cells. The compound's mechanism was linked to apoptosis induction through the mitochondrial pathway .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

The thioether (-S-) linkage in the molecule is susceptible to nucleophilic substitution under specific conditions. For example, the sulfur atom can undergo alkylation or arylation when treated with electrophilic reagents such as alkyl halides or aryl boronic acids. This reactivity is critical for modifying the compound’s lower-arm substituents to optimize biological activity.

Example Reaction:

Thioether+R-XBaseThioether-R+HX\text{Thioether} + \text{R-X} \xrightarrow{\text{Base}} \text{Thioether-R} + \text{HX}

  • Conditions: Polar aprotic solvents (e.g., DMF), room temperature to 60°C, presence of a base (e.g., NaH).

  • Applications: Used to introduce functional groups (e.g., methyl, phenyl) for structure-activity relationship (SAR) studies .

Oxidation of Thioether to Sulfone

The thioether moiety can be oxidized to a sulfone (-SO₂-) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. This modification increases the compound’s polarity and alters its binding affinity to biological targets.

Example Reaction:

ThioethermCPBASulfone\text{Thioether} \xrightarrow{\text{mCPBA}} \text{Sulfone}

  • Conditions: Dichloromethane (DCM) or acetone, 0–25°C, stoichiometric oxidizing agent.

  • Impact on Properties: Sulfonation enhances metabolic stability but may reduce cell permeability .

Hydrolysis of Acetamide Group

The acetamide (-NHCO-) group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine derivative. This reaction is pivotal for prodrug activation or metabolite formation.

Acidic Hydrolysis:

Acetamide+H2OHClCarboxylic Acid+NH3\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Carboxylic Acid} + \text{NH}_3

Basic Hydrolysis:

Acetamide+NaOHCarboxylate Salt+NH3\text{Acetamide} + \text{NaOH} \rightarrow \text{Carboxylate Salt} + \text{NH}_3

  • Conditions:

    • Acidic: 6M HCl, reflux.

    • Basic: 2M NaOH, 60°C .

Cyclization Reactions

The compound’s flexible lower arm facilitates intramolecular cyclization under thermal or catalytic conditions. For example, heating in the presence of POCl₃ promotes the formation of fused heterocycles, which are valuable for probing kinase inhibition mechanisms .

Example Reaction:

Open-chain precursorΔ,POCl3Benzothiazole derivative\text{Open-chain precursor} \xrightarrow{\Delta, \text{POCl}_3} \text{Benzothiazole derivative}

  • Conditions: Toluene or xylene, 80–120°C, anhydrous environment .

  • Structural Impact: Cyclization rigidifies the molecule, enhancing target selectivity .

Key Research Findings

  • Thioether Flexibility : The thioether linkage’s rotational freedom allows conformational adaptation to kinase binding pockets, as shown in PI3K-C2α inhibitor studies .

  • Amide Hydrolysis Stability : The acetamide group resists hydrolysis at physiological pH, making the compound suitable for oral administration.

  • Oxidation Sensitivity : Sulfone formation under oxidative conditions correlates with reduced off-target activity in cellular assays .

These insights derive from structural analogs and synthetic methodologies reported in kinase inhibitor research , supplemented by reactivity data from EvitaChem.

Comparison with Similar Compounds

Key Observations :

  • Phenethyl vs.
  • Acetamide Substituents : The 5-chloro-2-methoxyphenyl group in the target compound offers a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, contrasting with simpler aryl (e.g., 3-methoxyphenyl in ) or heterocyclic (e.g., thiadiazole in ) groups.

Physicochemical Properties

Property Target Compound 2-[[3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide N-(5-methyl-1,3,4-thiadiazol-2-yl) Analog
Molecular Weight ~505 437.53 409.89
Density (g/cm³) ~1.38 (predicted) 1.35 (predicted) 1.3–1.4 (estimated)
pKa ~13.1 (predicted) 12.77 (predicted) Not reported
Melting Point Not reported Not reported 230°C (analog in )

Analysis :

  • Higher molecular weight and hydrophobicity in the target compound may reduce aqueous solubility compared to smaller analogs (e.g., ).
  • Predicted pKa values (~12.7–13.1) suggest deprotonation at physiological pH, influencing bioavailability .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) are critical for introducing aryloxy groups, followed by iron powder reduction under acidic conditions to generate intermediates like substituted anilines . Condensation with cyanoacetic acid or thioacetamide derivatives requires condensing agents (e.g., DCC) and optimized temperatures (60–80°C) to minimize side reactions .
  • Key Parameters : Solvent choice (DMF for polar intermediates, dichloromethane for non-polar steps) and reaction time (monitored via TLC/HPLC) significantly affect purity and yield .

Q. Which purification techniques are most effective for isolating the final compound?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for intermediate purification . For final product isolation, preparative HPLC with reverse-phase C18 columns and acetonitrile/water mobile phases ensures high purity (>95%) . Recrystallization from ethanol or methanol is also effective for crystalline derivatives .

Q. How are structural features like the thienopyrimidine core and chloro-methoxyphenyl group confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the thienopyrimidine ring at δ 6.9–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • IR Spectroscopy : Bands at ~1667 cm⁻¹ confirm carbonyl groups (amide C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodology :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amides) by analyzing spectra at 25°C vs. 50°C .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded aromatic regions .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing effects .

Q. What strategies improve metabolic stability in in vivo assays?

  • Approaches :

  • Structural Modifications : Replace labile groups (e.g., ester-to-amide substitution) or introduce electron-withdrawing substituents (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., acetylated amines) to enhance bioavailability .
  • Microsomal Stability Assays : Monitor degradation using liver microsomes and LC-MS to identify vulnerable sites .

Q. How can computational methods aid in target identification and SAR studies?

  • Tools :

  • Molecular Docking (AutoDock, Glide) : Predict binding modes to kinases or GPCRs by aligning the thienopyrimidine core with ATP-binding pockets .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ values) to guide analog design .
  • MD Simulations : Assess binding stability (RMSD analysis) over 100-ns trajectories .

Q. What methods address low solubility in biological assays?

  • Solutions :

  • Co-solvent Systems : Use DMSO/PEG 400 mixtures (<5% DMSO) to maintain compound solubility without cytotoxicity .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles for sustained release in cell culture .
  • Salt Formation : Convert free base to hydrochloride or mesylate salts for aqueous compatibility .

Q. How can researchers design analogs with enhanced kinase inhibition?

  • Design Principles :

  • Bioisosteric Replacement : Substitute the chloro-methoxyphenyl group with trifluoromethyl or cyano groups to improve hydrophobic interactions .
  • Ring Expansion : Replace thieno[3,2-d]pyrimidine with pyrazolo[4,3-d]pyrimidine to modulate steric bulk .
  • Linker Optimization : Vary the thioacetamide spacer length (e.g., ethylene vs. propylene) to adjust binding pocket fit .

Q. What experimental approaches validate synergistic effects with existing therapeutics?

  • Assays :

  • Combination Index (CI) Analysis : Use Chou-Talalay method to quantify synergy in cell viability assays (e.g., with cisplatin or paclitaxel) .
  • Western Blotting : Monitor downstream signaling proteins (e.g., p-AKT, Bcl-2) to identify pathway crosstalk .
  • In Vivo Xenografts : Evaluate tumor regression in combination with standard chemotherapies .

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